molecular formula C25H43NO3 B1217367 Minaxolone CAS No. 62571-87-3

Minaxolone

Cat. No.: B1217367
CAS No.: 62571-87-3
M. Wt: 405.6 g/mol
InChI Key: NCGLTZSBTFVVAW-KNXRZYMVSA-N
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Preparation Methods

Minaxolone is synthesized through a series of chemical reactions involving the modification of steroidal structuresThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications

Chemical Reactions Analysis

Minaxolone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Minaxolone has been studied extensively in scientific research due to its unique properties as a neuroactive steroid. In chemistry, it serves as a model compound for studying the effects of steroidal modifications on receptor activity. In biology and medicine, this compound has been investigated for its potential as an anesthetic and its interactions with GABA_A and glycine receptors . Although it was not marketed, its pharmacokinetics and pharmacodynamics have been explored in various animal models .

Mechanism of Action

Minaxolone exerts its effects by modulating the activity of GABA_A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. It enhances the activity of GABA by binding to a site distinct from that of benzodiazepines, leading to increased chloride ion influx and hyperpolarization of neurons . This results in sedative, anxiolytic, and anesthetic effects. This compound also modulates glycine receptors, although with less potency .

Properties

CAS No.

62571-87-3

Molecular Formula

C25H43NO3

Molecular Weight

405.6 g/mol

IUPAC Name

1-[(2S,3S,5S,8S,9S,10S,11R,13S,14S,17S)-11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,24-,25+/m0/s1

InChI Key

NCGLTZSBTFVVAW-KNXRZYMVSA-N

SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

Isomeric SMILES

CCO[C@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)N(C)C)C[C@@H]1O)C

Canonical SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

Synonyms

11 alpha-N,N-dimethylamino-2 beta-ethoxy-3 alpha-hydroxy-5 alpha-pregnan-20-one
2 beta-ethoxy-3 alpha-hydroxy-11 alpha-dimethylamino-5 alpha-pregnan-20-one
minaxolone
minaxolone citrate, (2beta,3alpha,5alpha,11alpha)-isomer
Pregnan-20-one, 11-(dimethylamino)-2-ethoxy-3-hydroxy-, (2beta,3alpha,5alpha,11alpha)-

Origin of Product

United States

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